molecular formula C15H11F6NO2S B2564270 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1251686-02-8

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B2564270
CAS RN: 1251686-02-8
M. Wt: 383.31
InChI Key: LLLHYRAYEMBJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceuticals . It also contains a thiophene ring, which is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a thiophene ring via an ethyl linker with a hydroxyl group . The benzamide group would also carry two trifluoromethyl groups .


Chemical Reactions Analysis

Thiophenes can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The benzamide group could also participate in various reactions, particularly those involving the amide functionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Research involving the synthesis and characterization of thiophene-containing compounds is critical for developing new materials with specific properties. For example, the synthesis of bis(2-(3,4-ethylenedioxy)thienyl)-based monomers for electrochromic conducting polymers demonstrates the utility of thiophene derivatives in materials science (Sotzing, Reynolds, & Steel, 1996). These materials exhibit low redox switching potentials and are stable in their conducting state, indicating potential applications in smart windows and electronic displays.

Pharmacological Applications

In the realm of pharmacology, thiophene derivatives have been studied for their potential therapeutic effects. For instance, novel thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, particularly against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011). These findings underscore the potential of thiophene derivatives in developing new antimicrobial agents.

Material Properties and Applications

The exploration of material properties and applications is another vital research area for thiophene-containing compounds. For example, the investigation of solvent selection based on cohesive energy densities in molecular bulk heterojunction systems shows the significance of understanding solubility properties for optimizing organic solar cells (Walker et al., 2011). This research can guide the development of more efficient and stable solar energy harvesting materials.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of the benzamide and thiophene groups, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6NO2S/c16-14(17,18)10-3-9(4-11(5-10)15(19,20)21)13(24)22-6-12(23)8-1-2-25-7-8/h1-5,7,12,23H,6H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLHYRAYEMBJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide

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